4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0729159
InChI:
InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22)
SMILES:
C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O
Molecular Formula:
C17H22N2O4
Molecular Weight:
318.4 g/mol
4-{3-[(Cyclohexylamino)carbonyl]anilino}-4-oxobutanoic acid
CAS No.:
Cat. No.: VC0729159
Molecular Formula: C17H22N2O4
Molecular Weight: 318.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H22N2O4 |
|---|---|
| Molecular Weight | 318.4 g/mol |
| IUPAC Name | 4-[3-(cyclohexylcarbamoyl)anilino]-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C17H22N2O4/c20-15(9-10-16(21)22)18-14-8-4-5-12(11-14)17(23)19-13-6-2-1-3-7-13/h4-5,8,11,13H,1-3,6-7,9-10H2,(H,18,20)(H,19,23)(H,21,22) |
| Standard InChI Key | UMTRSGWDHZCXEA-UHFFFAOYSA-N |
| SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
| Canonical SMILES | C1CCC(CC1)NC(=O)C2=CC(=CC=C2)NC(=O)CCC(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator